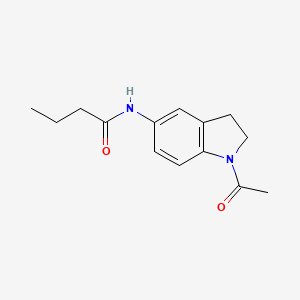
4-Ethylsulfonyl-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylsulfonyl-1,2-dimethylbenzene is an organic compound with the molecular formula C10H14O2S. It is a derivative of benzene, where the benzene ring is substituted with an ethylsulfonyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonyl-1,2-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1,2-dimethylbenzene (o-xylene) with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the electrophile: Ethylsulfonyl chloride reacts with aluminum chloride to form a highly reactive ethylsulfonyl cation.
Electrophilic attack: The ethylsulfonyl cation attacks the benzene ring of 1,2-dimethylbenzene, leading to the formation of the sulfonylated product.
Workup: The reaction mixture is quenched with water, and the product is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethylsulfonyl-1,2-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ethylsulfonyl group can yield ethylthiol derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethylsulfonyl-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 4-Ethylsulfonyl-1,2-dimethylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethylsulfonyl group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. This deactivating effect is due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the intermediate carbocation formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonyl-1,2-dimethylbenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Chlorosulfonyl-1,2-dimethylbenzene: Contains a chlorosulfonyl group, which is more reactive than the ethylsulfonyl group.
4-Nitrosulfonyl-1,2-dimethylbenzene: Contains a nitrosulfonyl group, which has different electronic properties compared to the ethylsulfonyl group.
Uniqueness
4-Ethylsulfonyl-1,2-dimethylbenzene is unique due to the presence of the ethylsulfonyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of sulfonyl groups on aromatic systems and for designing new molecules with desired reactivity and properties.
Properties
IUPAC Name |
4-ethylsulfonyl-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-13(11,12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBOATFOHPLRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

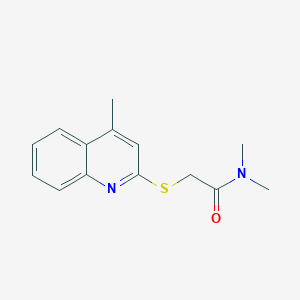
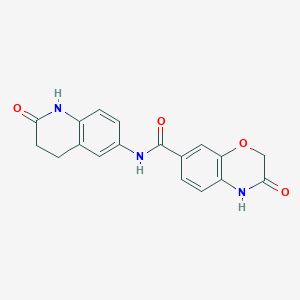
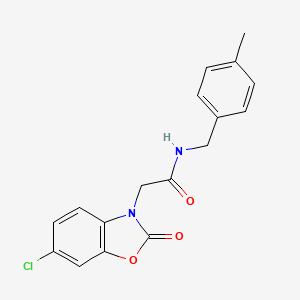
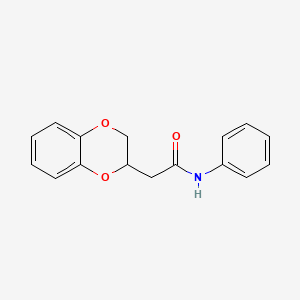
![(3S)-1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7484172.png)
![[2-(1-Adamantyl)-2-oxoethyl] 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7484173.png)
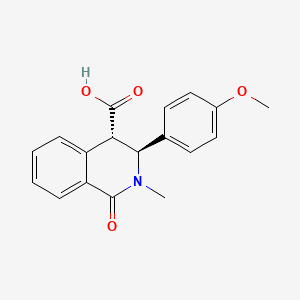
![2,3-dimethoxy-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7484190.png)
![4-[3-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-oxopropyl]benzonitrile](/img/structure/B7484198.png)
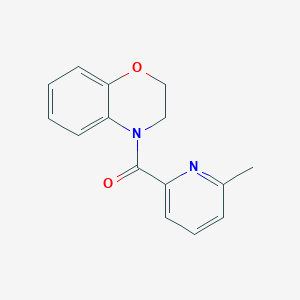
![(3S)-1-N-[4-[[(3S)-3-(diethylcarbamoyl)piperidine-1-carbonyl]amino]phenyl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide](/img/structure/B7484221.png)
![[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B7484226.png)
